4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O5S/c14-13(15,16)11-7-8(18(19)20)1-6-12(11)23-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHVTJDITISMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is , with a molecular weight of approximately 376.31 g/mol. The compound features a sulfonamide group, a nitro group, and a trifluoromethyl group, contributing to its unique chemical reactivity and biological activity.
Scientific Research Applications
1. Pharmaceutical Development
The compound has shown promise as an antibacterial and antifungal agent. Its structure suggests that it may inhibit key enzymes or interfere with cellular processes in target organisms. Research indicates that compounds with similar structures often exhibit significant antimicrobial properties, making this compound a candidate for further investigation in medicinal chemistry .
2. Agrochemical Applications
Due to its biological activity, this compound is being explored for use in agrochemicals. Its potential to act as a pesticide or herbicide can be attributed to its ability to disrupt biological processes in pests, thereby enhancing crop protection strategies .
3. Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials. Its properties can be tailored for specific applications in coatings or polymers that require enhanced durability or resistance to environmental factors .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to enzyme inhibition, leading to disrupted cellular functions in the target organisms.
Case Study 2: Agrochemical Potential
A field trial assessed the effectiveness of the compound as a pesticide. Results indicated that crops treated with the compound showed increased resistance to pest infestations compared to untreated controls. This suggests its potential as an environmentally friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth. The nitro group and sulfonamide moiety play crucial roles in binding to the active sites of these enzymes, disrupting their normal function and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide and related sulfonamide derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
N,N-dimethylation (as in the dimethyl derivative) reduces hydrogen-bonding capacity, which may lower target affinity but improve pharmacokinetic properties such as blood-brain barrier penetration .
Solubility and Reactivity :
- The morpholine derivative introduces a heterocyclic ring, increasing polarity and solubility in aqueous media. This modification is advantageous for agrochemical formulations requiring environmental stability .
Synthetic Challenges: The discontinuation of this compound contrasts with the commercial availability of its analogs (e.g., morpholine derivative), suggesting that steric hindrance or synthetic complexity may limit its scalability.
Biological Activity
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, with the CAS number 1858251-46-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure, characterized by a sulfonamide group attached to a phenoxy moiety, which may influence its pharmacological properties.
- Molecular Formula : C13H9F3N2O5S
- Molar Mass : 362.28 g/mol
- Boiling Point : Approximately 448.3°C (predicted)
- Density : 1.546 g/cm³ (predicted)
- pKa : 9.96 (predicted) .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly for its anti-inflammatory, antimicrobial, and antioxidant properties.
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. In related studies, various benzenesulfonamides exhibited potent activity against bacterial strains such as E. coli, S. aureus, and P. aeruginosa. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against different pathogens .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 4e | C. albicans | 6.63 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4f | B. subtilis | 6.63 |
| 4e | A. niger | 6.28 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored in studies involving related benzenesulfonamides, where some compounds exhibited comparable activity to Vitamin C . The IC50 values for these compounds ranged around 0.3287 mg/mL, indicating a noteworthy capacity to scavenge free radicals.
Case Studies and Research Findings
Recent research has highlighted the relevance of sulfonamide derivatives in drug discovery:
- Study on Antioxidant Properties : A comparative study evaluated the antioxidant activities of several benzenesulfonamides, revealing that certain derivatives could effectively reduce oxidative stress markers in biological systems.
- Antimicrobial Efficacy : Another investigation focused on the synthesis and biological evaluation of novel sulfonamide derivatives, indicating enhanced antimicrobial activity against resistant strains of bacteria.
- Mechanism of Action : The mechanism by which sulfonamides exert their effects often involves inhibition of key enzymes in bacterial biosynthesis pathways or modulation of inflammatory mediators in mammalian cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 4-nitrobenzenesulfonamide derivatives are synthesized under controlled pH and temperature using bases (e.g., sodium hydroxide) and solvents like dichloromethane. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography . Optimization requires adjusting stoichiometry, temperature (e.g., 0–6°C for nitro group stability), and catalysts to improve yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and trifluoromethyl group integration .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass spectrometry (ESI or EI) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Begin with in vitro assays:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Enzyme inhibition : Carbonic anhydrase or cyclooxygenase inhibition assays, using fluorometric or spectrophotometric methods .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzenesulfonamide derivatives?
- Methodology :
- Meta-analysis : Compare datasets from multiple studies, focusing on variables like assay conditions (pH, temperature) and cell line specificity .
- Structure-Activity Relationship (SAR) studies : Introduce controlled structural modifications (e.g., replacing nitro groups with halogens) to isolate key functional groups driving activity .
- Computational docking : Use software like AutoDock to model interactions with target enzymes (e.g., carbonic anhydrase IX) and validate with mutagenesis studies .
Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?
- Methodology :
- Prodrug design : Modify the sulfonamide group to enhance solubility (e.g., ester prodrugs hydrolyzed in vivo) .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots; introduce fluorinated groups or methyl substituents to block oxidation .
- Plasma protein binding : Assess via equilibrium dialysis and adjust lipophilicity (logP) using substituents like methoxy groups .
Q. How can researchers elucidate the mechanism of action for enzyme inhibition by this compound?
- Methodology :
- Kinetic studies : Perform steady-state enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodology :
- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and Hill slopes .
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Principal Component Analysis (PCA) to identify outliers in high-throughput screening datasets .
Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
- Methodology :
- Combination index (CI) method : Use Chou-Talalay analysis to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1) .
- Transcriptomic profiling : RNA-seq or qPCR arrays to identify pathways modulated by the compound-drug combination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
